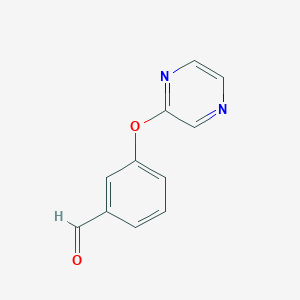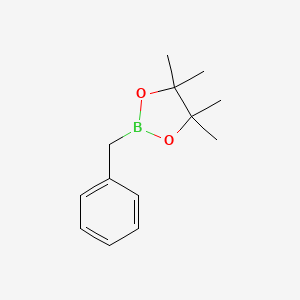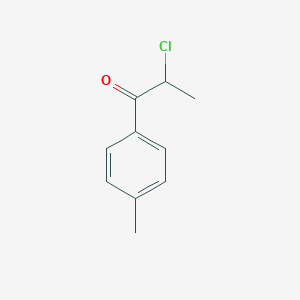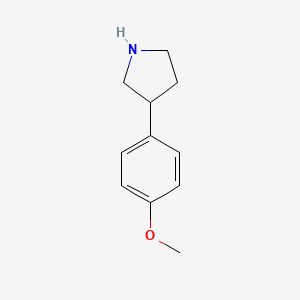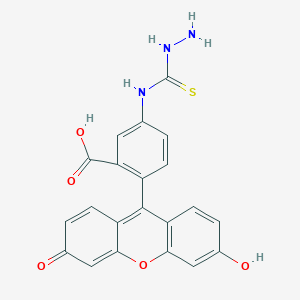
Fluorescéine-5-thiosemicarbazide
Vue d'ensemble
Description
Fluorescein-5-thiosemicarbazide is a fluorescent probe widely used in various scientific fields. It is known for its strong fluorescence properties and compatibility with living cells, making it an essential tool in biological imaging and molecular studies .
Applications De Recherche Scientifique
Fluorescein-5-thiosemicarbazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for labeling various molecules.
Biology: Employed in imaging studies to visualize cellular processes and structures.
Medicine: Utilized in diagnostic assays and drug delivery systems.
Industry: Applied in the development of fluorescent sensors and probes for various industrial processes
Mécanisme D'action
Fluorescein-5-thiosemicarbazide exerts its effects through its strong fluorescence properties. The thiosemicarbazide group reacts with aldehyde groups on target molecules, forming stable thiosemicarbazones. This reaction allows for the specific labeling and visualization of target molecules in biological systems .
Similar Compounds:
Fluorescein isothiocyanate: Another fluorescent probe with similar spectral properties.
Rhodamine B: A fluorescent dye used in similar applications.
Texas Red: A red fluorescent dye with applications in biological imaging.
Uniqueness: Fluorescein-5-thiosemicarbazide is unique due to its strong fluorescence, compatibility with living cells, and specific reactivity with aldehyde groups. These properties make it a preferred choice for various scientific applications .
Orientations Futures
Fluorescein-5-thiosemicarbazide has been successfully applied to image the expression of mucin-type O-linked glycoproteins within CHO and HeLa cells . This method facilitates and advances proteomic studies by helping monitor the expression and dynamics of O-GlcNAc-glycosylated proteins in cells and tissues .
Analyse Biochimique
Biochemical Properties
Fluorescein-5-thiosemicarbazide plays a crucial role in biochemical reactions, particularly in the labeling of cell-surface functional groups such as glycophorins. It interacts with aldehydes and ketones to form stable conjugates, which can then be visualized using fluorescence microscopy. This compound is compatible with commonly used fluorescent equipment, making it a versatile tool for studying various biochemical processes. Fluorescein-5-thiosemicarbazide has been shown to interact with mucin-type O-linked glycoproteins, which are involved in regulating many aspects of cell activity .
Cellular Effects
Fluorescein-5-thiosemicarbazide has been used to study the effects of various compounds on cell function. It has been employed to label and image mucin-type O-linked glycoproteins within living cells, providing insights into their role in cellular processes. The compound has been shown to maintain a high level of cell viability, with treated cells exhibiting a viability of 84.3% . This indicates that fluorescein-5-thiosemicarbazide is relatively non-toxic and can be used for long-term imaging studies without significantly affecting cell function.
Molecular Mechanism
At the molecular level, fluorescein-5-thiosemicarbazide exerts its effects through the formation of stable conjugates with aldehydes and ketones. This reaction is facilitated by the intrinsic reactivity of the thiosemicarbazide group towards these functional groups. The resulting conjugates exhibit strong fluorescence properties, allowing for the visualization of labeled biomolecules. This mechanism has been utilized to label various biomolecules, including glycophorins and mucin-type O-linked glycoproteins, enabling the study of their distribution and interactions within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorescein-5-thiosemicarbazide have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its fluorescence properties for extended periods. The stability of the conjugates formed with aldehydes and ketones can vary depending on the specific biomolecule being labeled. Long-term studies have shown that fluorescein-5-thiosemicarbazide can be used for continuous imaging of cellular processes without significant degradation .
Dosage Effects in Animal Models
The effects of fluorescein-5-thiosemicarbazide in animal models have been studied to determine its safety and efficacy at different dosages. Studies have shown that the compound is relatively non-toxic at low to moderate doses, with minimal adverse effects observed. At high doses, fluorescein-5-thiosemicarbazide can exhibit toxic effects, including reduced cell viability and altered cellular function. These findings highlight the importance of optimizing the dosage to achieve the desired labeling and imaging effects while minimizing potential toxicity .
Metabolic Pathways
Fluorescein-5-thiosemicarbazide is involved in metabolic pathways related to the labeling and imaging of biomolecules. It interacts with enzymes and cofactors involved in the formation of aldehydes and ketones, facilitating the formation of stable conjugates. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic processes within cells. The compound has been used to study the metabolism of various biomolecules, including glycophorins and mucin-type O-linked glycoproteins .
Transport and Distribution
Within cells and tissues, fluorescein-5-thiosemicarbazide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of fluorescein-5-thiosemicarbazide can be visualized using fluorescence microscopy, providing insights into its transport and localization within cells. This information is valuable for understanding the dynamics of cellular processes and the role of specific biomolecules .
Subcellular Localization
Fluorescein-5-thiosemicarbazide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of fluorescein-5-thiosemicarbazide with biomolecules and its overall effectiveness as a labeling and imaging tool. Studies have shown that the compound can be used to visualize the distribution of mucin-type O-linked glycoproteins within various subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorescein-5-thiosemicarbazide is synthesized through the reaction of fluorescein isothiocyanate with thiosemicarbazide under mild and neutral conditions. This reaction avoids the formation of lactone byproducts, ensuring high yield and purity .
Industrial Production Methods: The industrial production of fluorescein-5-thiosemicarbazide involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high efficiency and minimal waste, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescein-5-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in substitution reactions with aldehydes and ketones to form thiosemicarbazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with aldehydes and ketones are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Oxidized fluorescein derivatives.
Reduction: Reduced fluorescein derivatives.
Substitution: Thiosemicarbazones.
Propriétés
IUPAC Name |
5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCHQDLZYLNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397968 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76863-28-0 | |
| Record name | Fluorescein-5-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fluorescein-5-thiosemicarbazide interact with its target?
A1: Fluorescein-5-thiosemicarbazide reacts specifically with carbonyl groups (aldehydes and ketones) present in biomolecules like proteins and carbohydrates. This reaction forms a stable hydrazone bond, covalently linking FTSC to its target [, , ].
Q2: What are the downstream effects of this interaction?
A2: The covalent attachment of FTSC to carbonyl groups allows for:
- Visualization: The fluorescent properties of FTSC enable the detection and imaging of target molecules using techniques like fluorescence microscopy and gel electrophoresis [, , , , ].
- Quantification: FTSC labeling facilitates the quantification of carbonyl groups in biological samples, serving as a marker for oxidative stress [, , ].
- Targeted delivery: FTSC can be conjugated to nanoparticles or other carriers, and its target specificity can be further enhanced by conjugating it with molecules like folate [, , ]. This enables targeted delivery of these carriers to specific cell types, such as cancer cells overexpressing folate receptors [].
Q3: What is the molecular formula and weight of Fluorescein-5-thiosemicarbazide?
A3: The molecular formula of FTSC is C21H17N3O5S, and its molecular weight is 423.44 g/mol [].
Q4: How does the performance and application of FTSC vary under different conditions?
A5: FTSC's performance is influenced by factors like solvent polarity, pH, and temperature. For instance, its quantum yield is notably low in unmodified forms across several solvents []. Additionally, studies employing FTSC for protein labeling often involve steps to optimize reaction conditions, such as pH and reaction time, to ensure effective labeling and minimize background signal [, ].
Q5: Does Fluorescein-5-thiosemicarbazide possess any catalytic properties?
A5: Based on the provided research, FTSC is primarily utilized as a labeling reagent due to its specific reactivity with carbonyl groups and its fluorescent properties. There is no indication of inherent catalytic activity for FTSC in these studies.
Q6: Have computational chemistry approaches been applied to study Fluorescein-5-thiosemicarbazide?
A7: While the provided research doesn't explicitly detail computational studies on FTSC itself, they highlight its use in techniques like 2DE-LC-MS/MS for identifying and quantifying carbonylated proteins [, ]. These approaches often leverage computational tools for data analysis, protein identification, and quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



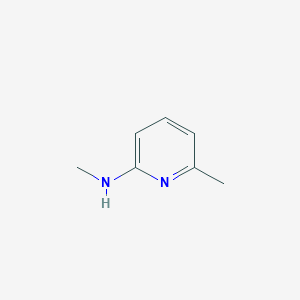
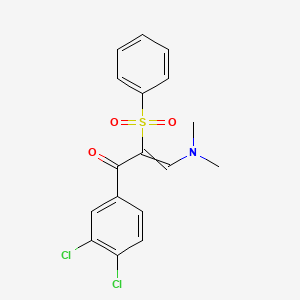
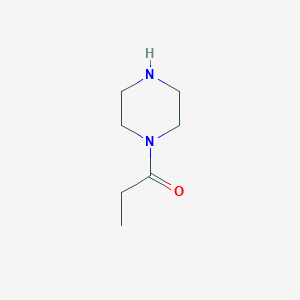


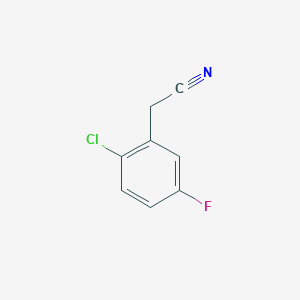


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
